methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 1H-pyrazole-4-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives .
Scientific Research Applications
Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylate
- 1-Ethyl-1H-pyrazole-4-carboxylate
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
Methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and the presence of both methyl and ethyl groups contribute to its versatility in various applications .
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 1-[(2-ethylpyrazol-3-yl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-3-15-10(4-5-12-15)8-14-7-9(6-13-14)11(16)17-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
IBHZLHURQDLHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN2C=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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